Superior Induction of Collagen I (COL1A1) Gene Expression Versus Matrixyl
GEKG demonstrates a significantly higher capacity to upregulate COL1A1 gene expression, the primary marker for dermal collagen production, compared to the widely used matrikine KTTKS (the core sequence of Matrixyl). In a foundational study using human dermal fibroblasts, GEKG treatment induced a 2.8-fold increase in COL1A1 expression, whereas KTTKS induced a 1.8-fold increase relative to control [1]. This 1.56-fold performance advantage is corroborated by a more recent independent study which identified GEKG as a potentially more potent biostimulator than Matrixyl based on its upregulation of multiple ECM genes including COL1A1, HAS1, and FN1 [2].
| Evidence Dimension | COL1A1 mRNA Expression (Fold Change vs. Control) |
|---|---|
| Target Compound Data | 2.8-fold |
| Comparator Or Baseline | KTTKS (Matrixyl core sequence): 1.8-fold |
| Quantified Difference | GEKG shows a 1.56x higher fold induction than KTTKS (2.8 vs. 1.8) |
| Conditions | In vitro: Human dermal fibroblasts, GEKG concentration 1 ppm |
Why This Matters
Quantitatively confirms GEKG's superior potency in driving the primary structural protein of the dermis, justifying its selection over Matrixyl for formulations where maximal collagen stimulation is the primary target.
- [1] Farwick M, et al. Bioactive tetrapeptide GEKG boosts extracellular matrix formation: in vitro and in vivo molecular and clinical proof. Exp Dermatol. 2011;20(7):602-604. View Source
- [2] Paccola AGL, et al. Synergistic Effects of Injectable Platelet-Rich Fibrin and Bioactive Peptides on Dermal Fibroblast Viability and Extracellular Matrix Gene Expression: An In Vitro Study. Molecules. 2025;30(16):3415. View Source
